molecular formula C11H11ClOS B13637020 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one

2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one

Cat. No.: B13637020
M. Wt: 226.72 g/mol
InChI Key: YJKQWWANOFUXNF-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one is a thioether-containing cyclopropane derivative characterized by a 3-chlorophenylthio group attached to a cyclopropylethanone backbone. Cyclopropane rings are known for their angular strain, which can enhance reactivity in synthetic applications .

Properties

Molecular Formula

C11H11ClOS

Molecular Weight

226.72 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanyl-1-cyclopropylethanone

InChI

InChI=1S/C11H11ClOS/c12-9-2-1-3-10(6-9)14-7-11(13)8-4-5-8/h1-3,6,8H,4-5,7H2

InChI Key

YJKQWWANOFUXNF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CSC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one typically involves the reaction of 3-chlorothiophenol with a cyclopropyl ketone under suitable conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the cyclopropyl ketone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs.
  • Substituent Position : The 3-chlorophenyl group in the target compound differs from the 4-chlorophenyl analog in , altering electronic and steric effects. Meta-substitution may reduce symmetry and influence crystal packing or binding interactions.
  • Functional Group Variations: The thioether group in the target compound contrasts with thiourea in , which can engage in hydrogen bonding, and the isoquinoline-sulfanyl group in , which adds aromatic complexity.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The isoquinoline-containing analog in exhibits dihedral angles of 11.73° and 66.07° between aromatic planes, stabilized by C–H···O hydrogen bonds. Such interactions are absent in simpler thioethers like the target compound, suggesting differences in solubility and thermal stability.
  • Stereoelectronic Effects : The cyclopropane ring’s strain may increase electrophilicity at the ketone group compared to cyclohexyl or phenyl analogs, favoring nucleophilic additions.

Challenges and Limitations

  • Synthesis Scalability : The discontinued status of the target compound contrasts with the well-documented synthesis of analogs like , implying possible issues in purification or yield optimization.
  • Data Gaps : Physical properties (e.g., melting point, solubility) and biological activity data for the target compound are absent in the evidence, limiting direct comparisons.

Biological Activity

2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one is C11H11ClOSC_{11}H_{11}ClOS. The compound features a cyclopropyl group, a thioether linkage with a chlorophenyl moiety, and a ketone functional group. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one typically involves the reaction of cyclopropyl ketone with chlorophenyl thiol under appropriate conditions. The reaction parameters, such as temperature and solvent choice, significantly influence the yield and purity of the final product.

Antitumor Activity

Recent studies have shown that compounds similar to 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one exhibit notable antitumor properties. For instance, derivatives containing similar scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines. A study indicated that specific analogs showed IC50 values in the micromolar range against gastric cancer cells, suggesting that modifications to the structure can enhance activity .

The biological activity of this compound may be attributed to its ability to interact with multiple cellular targets. Research indicates that compounds within this class can inhibit key signaling pathways involved in cancer progression, such as the ERK/MAPK pathway, which is frequently overactive in tumors . This pathway is crucial for cell proliferation and survival, making it an attractive target for therapeutic intervention.

Case Study 1: Antiproliferative Effects

In a study examining various derivatives of cyclopropyl ketones, one derivative showed a significant reduction in cell viability in gastric cancer cell lines (SGC-7901) with an IC50 value of approximately 2.3 µM. This suggests that structural modifications can lead to enhanced biological activity .

Case Study 2: Inhibition of Tyrosinase

Another relevant study focused on the inhibition of tyrosinase, an enzyme critical for melanin production. Compounds similar to 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one demonstrated competitive inhibition against tyrosinase, indicating potential applications in skin depigmentation therapies .

Research Findings Summary Table

Study Biological Activity IC50 Value Cell Line/Target
Study 1Antiproliferative2.3 µMSGC-7901 (gastric cancer)
Study 2Tyrosinase inhibition5.21 µMMushroom tyrosinase

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